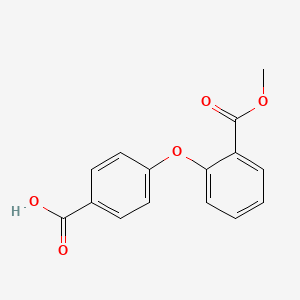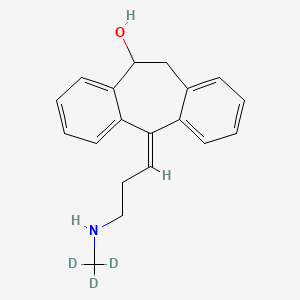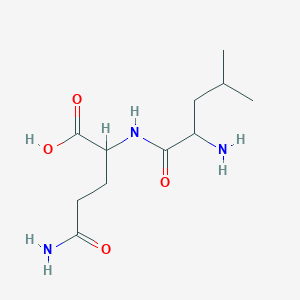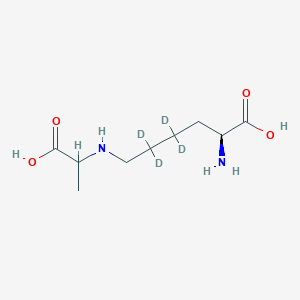
Ne-(1-Carboxyethyl)lysine-d4; N6-(1-Carboxyethyl)-L-lysine-d4; N6-(1'-Carboxyethyl)lysine-d4; CEL-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ne-(1-Carboxyethyl)lysine-d4, N6-(1-Carboxyethyl)-L-lysine-d4, and N6-(1’-Carboxyethyl)lysine-d4, collectively known as CEL-d4, are isotopically labeled derivatives of Ne-(1-Carboxyethyl)lysine. These compounds are advanced glycation end products (AGEs) formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, or nucleic acids. AGEs are known to contribute to various chronic diseases, including diabetes and cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ne-(1-Carboxyethyl)lysine-d4 involves the reaction of lysine with methylglyoxal under controlled conditions. The reaction typically occurs in an aqueous solution at a slightly acidic pH. The isotopic labeling is achieved by using deuterated reagents, ensuring the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of Ne-(1-Carboxyethyl)lysine-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Ne-(1-Carboxyethyl)lysine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyethyl group.
Substitution: The lysine residue can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Wissenschaftliche Forschungsanwendungen
Ne-(1-Carboxyethyl)lysine-d4 has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of AGEs in biological samples.
Biology: Studied for its role in protein modification and its impact on cellular functions.
Medicine: Investigated for its involvement in the pathogenesis of chronic diseases such as diabetes and cardiovascular diseases.
Industry: Used in the food industry to study the formation of AGEs during food processing and storage
Wirkmechanismus
Ne-(1-Carboxyethyl)lysine-d4 exerts its effects by modifying proteins through the Maillard reaction. This modification alters the structure and function of proteins, leading to increased oxidative stress and inflammation. The compound interacts with cell surface receptors and cross-links with body proteins, contributing to the pathogenesis of various chronic diseases .
Vergleich Mit ähnlichen Verbindungen
Ne-(1-Carboxyethyl)lysine-d4 is similar to other AGEs such as Ne-carboxymethyllysine (CML) and methylglyoxal-derived hydroimidazolone (MG-H1). Ne-(1-Carboxyethyl)lysine-d4 is unique due to its specific formation pathway and its isotopic labeling, which makes it particularly useful in research applications .
Similar Compounds
- Ne-carboxymethyllysine (CML)
- Methylglyoxal-derived hydroimidazolone (MG-H1)
- Pentosidine
- Glucosepane
Eigenschaften
Molekularformel |
C9H18N2O4 |
|---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(1-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1/i2D2,3D2 |
InChI-Schlüssel |
XCYPSOHOIAZISD-GBWCEIHOSA-N |
Isomerische SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNC(C)C(=O)O |
Kanonische SMILES |
CC(C(=O)O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






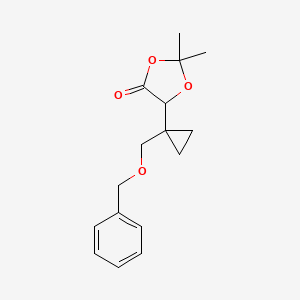
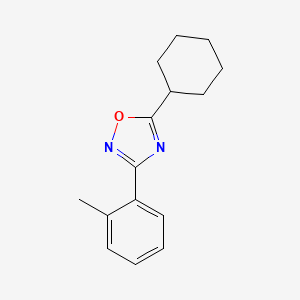
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
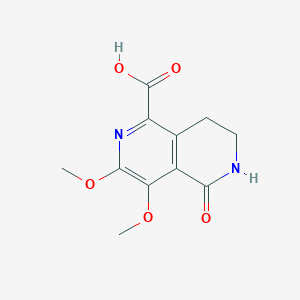

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
